The synthesis of L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride involves several steps typical of peptide synthesis, including the coupling of amino acids and the introduction of the 7-amido-4-methylcoumarin moiety.
The molecular structure of L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride consists of two L-arginine residues linked to a 7-amido-4-methylcoumarin moiety.
This structure includes multiple functional groups that contribute to its reactivity and interaction with enzymes.
L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride undergoes specific reactions when exposed to cathepsin B or aminopeptidase III.
The mechanism of action for L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride involves its role as a substrate for proteolytic enzymes.
L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride exhibits several important physical and chemical properties:
The compound's stability and solubility make it suitable for various laboratory applications, particularly in enzyme assays where accurate quantification of enzyme activity is required.
L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride has several scientific applications:
This compound's unique properties make it an invaluable tool in biochemical research, particularly in studying proteolytic enzymes' roles in various biological processes.
Solid-phase peptide synthesis (SPPS) is the cornerstone methodology for constructing the dipeptide backbone (H-Arg-Arg-OH) of L-arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride. The Fmoc/tBu orthogonal protection strategy dominates modern production due to its compatibility with acid-labile linkers and avoidance of harsh HF cleavage conditions [2] [8]. For arginine-rich sequences, key optimizations include:
Table 1: Optimized SPPS Parameters for H-Arg-Arg-OH Synthesis
Parameter | Standard Protocol | Arg-Specific Optimization |
---|---|---|
Resin | Fmoc-Rink amide MBHA | Low-loading Wang resin |
Coupling Reagent | HBTU/DIPEA | HATU/PyAOP in NMP |
Coupling Time | 45 min | 2 × 40 min with microwave |
Aggregation Control | None | Dmb-Gly inserts |
Crude Purity (HPLC) | 65–75% | 85–92% |
Conjugation of the fluorogenic reporter 7-amido-4-methylcoumarin (AMC) to the dipeptide C-terminus demands precise carboxylate activation. Two principal strategies are employed:
Table 2: AMC Conjugation Method Comparison
Method | Conditions | Yield | Epimerization Risk |
---|---|---|---|
DIC/HOBt | DMF, 0°C, 6 h | 78–82% | Moderate (3–5%) |
EDC/HOAt | ACN/H₂O, RT, 3 h | 85–88% | Low (1–2%) |
AMC-OSu | pH 8.0 buffer, RT, 2 h | 93–96% | Negligible (<0.5%) |
Purification of the crude conjugate necessitates reversed-phase HPLC (RP-HPLC) with ion-pairing additives to resolve cationic arginine byproducts:
Table 3: HPLC Purification Parameters
Parameter | TFA System | HFBA System | Trihydrochloride Protocol |
---|---|---|---|
Ion-Pairing Agent | 0.1% TFA | 20 mM HFBA | Post-HPLC HCl addition |
Column | C18, 250 × 4.6 mm, 5 μm | C18, 250 × 10 mm, 10 μm | N/A |
Retention Time (min) | 22.3 | 28.7 | N/A |
Purity Achieved | 91–93% | 96–99% | ≥97% (post-lyophilization) |
Arginine’s guanidinium group necessitates specialized protection to prevent side reactions during synthesis:
Table 4: Protecting Group Performance in Arg-Arg-AMC Synthesis
Protecting Group | Deprotection Time (TFA) | Byproduct Formation | Crude Peptide Purity |
---|---|---|---|
Pmc (Arg) | 1.5 h | 3–5% guanidinylureas | 75–80% |
Pbf (Arg) | 2 h | <1% tetramethylguanidine | 85–90% |
Mtr (Arg) | 4 h | 8–10% deguanidation | 60–65% |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2